molecular formula C22H13Cl3O2 B2870075 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one CAS No. 263364-92-7

6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one

Cat. No.: B2870075
CAS No.: 263364-92-7
M. Wt: 415.69
InChI Key: HOLCMTTWKYWBPT-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic coumarin derivative with a chromen-2-one core substituted at positions 3, 4, 6, and 7. The substituents include:

  • 6-Chloro: Enhances lipophilicity and metabolic stability.
  • 7-Methyl: Contributes to steric hindrance and modulates solubility.
  • 4-Phenyl: Stabilizes the chromenone scaffold and influences π-π stacking interactions.

This compound’s molecular formula is C22H13Cl3O2 (molecular weight ≈431.7 g/mol). Its structural complexity and halogen-rich design suggest applications in medicinal chemistry, particularly as a bioactive scaffold for antimicrobial or anticancer agents .

Properties

IUPAC Name

6-chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O2/c1-12-9-19-16(11-17(12)24)20(13-5-3-2-4-6-13)21(22(26)27-19)15-8-7-14(23)10-18(15)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCMTTWKYWBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 6-chloro-7-methyl-4-phenyl-2-chromenone under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These derivatives are being explored for their potential use in developing new therapeutic agents.

Medicine: The compound and its derivatives are studied for their pharmacological effects. They may serve as lead compounds in drug discovery, particularly in the development of new treatments for infectious diseases and cancer.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.

Mechanism of Action

The mechanism by which 6-Chloro-3-(2,4-dichlorophenyl)-7-methyl-4-phenylchromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 6-Cl; 3-(2,4-diCl-Ph); 7-Me; 4-Ph C22H13Cl3O2 431.7 High halogenation for metabolic stability; potential antimicrobial activity
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenylchromen-2-one 6-Cl; 7-(2,4-diCl-benzyloxy); 4-Ph C22H14Cl3O3 448.7 Benzyloxy group increases polarity; possible CYP450 inhibition
6-Chloro-7-[(2-chlorobenzyl)oxy]-4-phenylchromen-2-one 6-Cl; 7-(2-Cl-benzyloxy); 4-Ph C22H14Cl2O3 397.25 Reduced steric bulk compared to 2,4-diCl analog; improved solubility
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one 6-Cl; 3-(3-Cl-Ph); 4,5,7-Me C18H14Cl2O2 345.2 Trimethyl groups enhance hydrophobicity; potential CNS activity
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one 6-Cl; 7-(2-MeO-benzyloxy); 4-propyl C20H19ClO4 358.8 Methoxy group improves bioavailability; propyl chain increases flexibility

Key Research Findings

a) Halogenation and Bioactivity
  • The 3-(2,4-dichlorophenyl) group in the target compound provides stronger electron-withdrawing effects than monosubstituted analogs (e.g., 3-(3-Cl-phenyl) in ), enhancing electrophilic reactivity for covalent binding to target proteins .
  • Chlorine as a bioisostere in the target compound improves metabolic stability compared to non-halogenated coumarins, as seen in hybrid molecules with 7-amino-4-methylchromen-2-one .
b) Steric and Solubility Effects
  • Compounds with 4-propyl () or 4-phenyl substituents exhibit higher logP values (>3.5) than hydroxylated analogs (e.g., 7-hydroxy-3,4-dimethylchromen-2-one, logP = 2.5 ), favoring membrane permeability but limiting aqueous solubility .
c) Stereochemical Considerations
  • Ortho-substitution on the phenyl ring (e.g., 2,4-dichloro in the target compound) increases the proportion of (E)-isomers in related diastereomeric mixtures, as observed in ethyl 4-chloro-3-(2,4-dichlorophenyl)-2-butenoate derivatives .

Comparison with Non-Coumarin Analogues

  • Flavones (e.g., 2-(4-methylphenyl)-7-isobutoxy-4H-chromen-4-one ): Lack the lactone ring of coumarins, reducing planarity but improving antioxidant properties via hydroxyl group-mediated free radical scavenging .

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